molecular formula C₁₀H₂₀O B042201 3,7-Dimethyloct-2-en-1-ol CAS No. 40607-48-5

3,7-Dimethyloct-2-en-1-ol

Cat. No.: B042201
CAS No.: 40607-48-5
M. Wt: 156.26 g/mol
InChI Key: JNAWJUOCXKIHHG-UHFFFAOYSA-N
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Description

2-Octen-1-ol, 3,7-dimethyl- is an organic compound with the molecular formula C10H20O and a molecular weight of 156.2652 g/mol . It is also known by its IUPAC name, 3,7-dimethyloct-2-en-1-ol . This compound is characterized by its double bond and hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Octen-1-ol, 3,7-dimethyl- can be synthesized through several methods. One common synthetic route involves the partial hydrogenation of linalool . The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under controlled hydrogen pressure and temperature conditions.

Industrial Production Methods

In industrial settings, 2-Octen-1-ol, 3,7-dimethyl- is often produced through the catalytic hydrogenation of linalool. This method is preferred due to its efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Octen-1-ol, 3,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Octen-1-ol, 3,7-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octen-1-ol, 3,7-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to olfactory receptors, triggering a signaling cascade that results in the perception of smell. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octen-1-ol, 3,7-dimethyl- is unique due to its specific double bond position and hydroxyl group, which confer distinct chemical properties and reactivity. Its stereoisomers, while similar in structure, exhibit different physical and chemical behaviors, making each compound unique in its applications .

Properties

IUPAC Name

3,7-dimethyloct-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h7,9,11H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAWJUOCXKIHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866002
Record name 3,7-Dimethyloct-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40607-48-5
Record name 3,7-Dimethyl-2-octen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40607-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dimethyloct-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethyloct-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.982
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Octen-1-ol, 3,7-dimethyl- in pest control?

A1: 2-Octen-1-ol, 3,7-dimethyl- (Geraniol) has been identified as a significant component in the essential oils of various plants, including Eucalyptus camaldulensis [] and Litsea cubeba []. These essential oils demonstrate promising insecticidal and repellent properties, particularly against mosquitoes [] and stored grain pests like Sitophilus oryzae (rice weevil) [].

Q2: How does the presence of 2-Octen-1-ol, 3,7-dimethyl- vary in different parts of a plant?

A2: Research on Litsea cubeba revealed that the concentration of 2-Octen-1-ol, 3,7-dimethyl- varies significantly depending on the plant part. While it was identified as a major constituent in the leaf essential oil, its presence was less prominent in the fruit and root essential oils []. This highlights the importance of analyzing different plant parts for potential bioactive compounds.

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